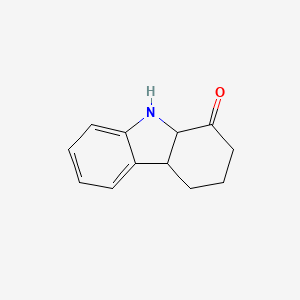
2,3,4,4a,9,9a-Hexahydro-1h-carbazol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,4a,9,9a-Hexahydro-1h-carbazol-1-one is a heterocyclic organic compound that belongs to the carbazole family This compound is characterized by its unique structure, which includes a fused tricyclic system with nitrogen as a heteroatom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4a,9,9a-Hexahydro-1h-carbazol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reduction of carbazole derivatives using hydrogenation catalysts. For instance, the reduction of 9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1h-carbazole can be achieved using palladium on carbon as a catalyst under hydrogen atmosphere .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality and yield. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3,4,4a,9,9a-Hexahydro-1h-carbazol-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can convert it into fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is frequently used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include substituted carbazole derivatives, which can be further functionalized for specific applications in organic electronics and medicinal chemistry .
Scientific Research Applications
2,3,4,4a,9,9a-Hexahydro-1h-carbazol-1-one has a wide range of scientific research applications:
Organic Electronics: It is used as a donor unit in the synthesis of fluorescent dyes for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).
Medicinal Chemistry: This compound serves as a scaffold for the development of potential therapeutic agents targeting various diseases.
Material Science: It is employed in the design of novel materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of 2,3,4,4a,9,9a-Hexahydro-1h-carbazol-1-one involves its interaction with specific molecular targets and pathways. In organic electronics, it acts as a donor unit, facilitating charge transfer processes in OLEDs and DSSCs. In medicinal chemistry, its mechanism of action is related to its ability to interact with biological targets, such as enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,4a,9,9a-Hexahydro-1h-carbazole
- 1,2,3,4-Tetrahydrocarbazole
- 9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1h-carbazole
Uniqueness
2,3,4,4a,9,9a-Hexahydro-1h-carbazol-1-one stands out due to its unique structural features, which confer distinct photophysical and chemical properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Properties
CAS No. |
76307-19-2 |
|---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2,3,4,4a,9,9a-hexahydrocarbazol-1-one |
InChI |
InChI=1S/C12H13NO/c14-11-7-3-5-9-8-4-1-2-6-10(8)13-12(9)11/h1-2,4,6,9,12-13H,3,5,7H2 |
InChI Key |
CQMLTSHTBPUSJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C(=O)C1)NC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















